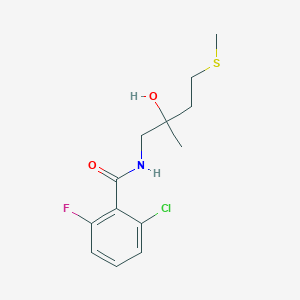
2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives has been a subject of interest due to their potential biological activities. In the case of 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, although not directly synthesized in the provided papers, similar compounds have been prepared and characterized. For instance, a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was synthesized and its crystal structure determined by X-ray single-crystal diffraction, indicating the feasibility of synthesizing complex benzamide structures with chloro and fluoro substituents . Another compound, 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, was also synthesized and characterized, suggesting that the incorporation of sulfur-containing groups into the benzamide framework is achievable .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of a related compound was determined to belong to the monoclinic space group with specific cell parameters, indicating a well-defined molecular geometry that could be similar to the compound of interest . The molecular packing in the crystal of another benzamide derivative was the result of N–H···O hydrogen bonds, which could also be relevant for the compound .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the provided papers, the synthesis and characterization of similar compounds suggest that these benzamide derivatives can undergo various chemical transformations. The presence of chloro, fluoro, and other substituents in these molecules may influence their reactivity and the types of chemical reactions they can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from the characterization of similar compounds. For example, two polymorphs of a benzamide derivative were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopic methods, revealing different thermal behaviors and stability between the polymorphs . The thermodynamic stability of these compounds is an important factor in their potential applications. The infrared spectroscopy analyses provided insights into the functional groups present, which are likely to be similar in the compound of interest .
Scientific Research Applications
Synthesis and Antipathogenic Activity
Research has demonstrated the synthesis and characterization of derivatives related to 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, highlighting their potential as antimicrobial agents. For instance, a study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives shows significant antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential for these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Material Science and Polymer Research
Another area of application is in material science, where derivatives of this compound have been explored for the synthesis of polyamides and polyimides with unique properties. A study on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol discusses the creation of noncrystalline polyamides that are readily soluble in a variety of polar solvents. These materials exhibit high thermal stability, suggesting their use in high-performance applications (Hsiao, Yang, & Chen, 2000).
Antimicrobial and Antibacterial Applications
Further studies into the antimicrobial activity of fluorinated compounds, including those structurally related to this compound, have shown promising results. The preparation of fluoro and trifluoromethyl derivatives of benzisothiazol-3(2H)-ones and their evaluation against fungi and Gram-positive microorganisms indicate a significant potential for these compounds in treating infections caused by these pathogens (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Imaging and Diagnostic Applications
In the medical field, fluorine-18-labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This application is crucial for the non-invasive assessment of tumor biology and the development of targeted therapies (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c1-13(18,6-7-19-2)8-16-12(17)11-9(14)4-3-5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWODLJVCPKBKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=C(C=CC=C1Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)


![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)
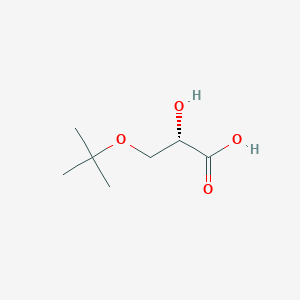
![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)
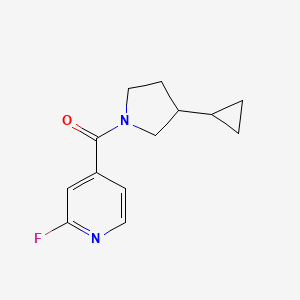
![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2529846.png)

![N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529849.png)
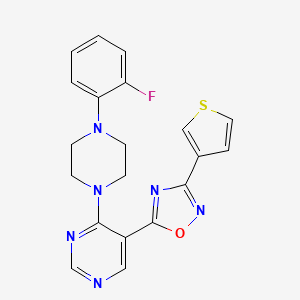
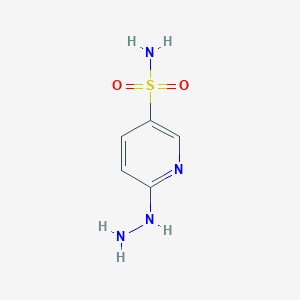
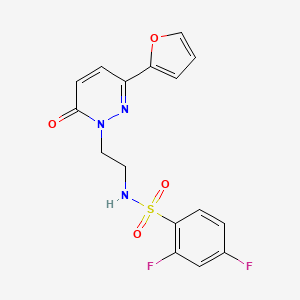
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2529857.png)